

# Comparative Efficacy of Favipiravir: A Meta-Analysis of Antiviral Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Antiviral agent 51 |           |
| Cat. No.:            | B8055132           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of Favipiravir, a broad-spectrum antiviral agent. The following sections present a comparative overview of its performance against other antiviral therapies, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key studies are provided to allow for critical evaluation and replication.

### **Mechanism of Action**

Favipiravir is a prodrug that, once metabolized intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] This inhibition disrupts viral genome replication and transcription. The primary mechanisms of action are believed to be lethal mutagenesis, where the incorporation of favipiravir-RTP into the viral RNA strand induces a high rate of mutations, and to a lesser extent, chain termination of viral RNA synthesis.[3][4]





Click to download full resolution via product page

Mechanism of action of Favipiravir.

## **Comparative Efficacy in Preclinical Influenza Models**







Favipiravir has demonstrated significant efficacy in various animal models of influenza virus infection, often showing superiority or comparable activity to the standard-of-care neuraminidase inhibitor, Oseltamivir.



| Animal<br>Model                  | Virus Strain                        | Favipiravir<br>Dosage  | Oseltamivir<br>Dosage | Key<br>Efficacy I<br>Outcomes                                                                                                | Reference |
|----------------------------------|-------------------------------------|------------------------|-----------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mouse                            | Influenza<br>A/PR/8/34<br>(H1N1)    | 200<br>mg/kg/day       | 20 mg/kg/day          | Favipiravir treatment resulted in 100% survival in a lethal infection model, whereas Oseltamivir only prolonged survival.[5] |           |
| Mouse<br>(Immunocom<br>promised) | Influenza<br>B/Brisbane/6<br>0/2008 | 50 or 250<br>mg/kg/day | Not<br>Applicable     | A 10-day regimen of Favipiravir at ≥50 mg/kg/day provided 100% protection against lethal infection.                          |           |
| Mouse<br>(Immunosupp<br>ressed)  | Pandemic<br>A(H1N1)                 | 20 or 50<br>mg/kg      | 20 mg/kg              | Combination therapy with Favipiravir (50 mg/kg) and Oseltamivir significantly delayed mortality                              |           |



|                                                |        |        | compared to monotherapy.                                                                                     |
|------------------------------------------------|--------|--------|--------------------------------------------------------------------------------------------------------------|
| Seasonal and<br>Ferret Pandemic<br>Influenza A | Varied | Varied | Favipiravir treatment reduced viral titers in nasal lavages and alleviated fever and airway histopatholog y. |

## **Experimental Protocols: Preclinical Influenza Studies**

Mouse Model of Lethal Influenza Infection

- Animal Model: Female BALB/c mice.
- Virus Inoculation: Intranasal infection with 3 x 10<sup>4</sup> plaque-forming units (PFU) of influenza A/PR/8/34 virus.
- Drug Administration: Oral administration of Favipiravir (200 mg/kg/day) or Oseltamivir (20 mg/kg/day) for 5 days, starting 1 hour post-infection.
- Efficacy Endpoints: Survival rates monitored for a specified period.

Immunocompromised Mouse Model

- Animal Model: BALB scid mice.
- Virus Inoculation: Intranasal infection with a lethal dose of influenza B/Brisbane/60/2008 virus.
- Drug Administration: Oral gavage of Favipiravir (10, 50, or 250 mg/kg/day) twice daily for 5 or 10 days, starting 24 hours post-infection.



• Efficacy Endpoints: Morbidity and mortality monitored for up to 45 days post-inoculation.

## **Comparative Efficacy in Clinical Trials for COVID-19**

The clinical efficacy of Favipiravir for the treatment of COVID-19 has been evaluated in numerous studies, with some showing modest benefits, particularly when administered early in the disease course. Comparisons with other antivirals such as Remdesivir have also been conducted.



| Comparis<br>on                                     | Study<br>Design                                             | Patient<br>Populatio<br>n                  | Favipiravi<br>r<br>Regimen                                     | Comparat<br>or<br>Regimen | Key<br>Efficacy<br>Outcome<br>s                                                                                            | Referenc<br>e |
|----------------------------------------------------|-------------------------------------------------------------|--------------------------------------------|----------------------------------------------------------------|---------------------------|----------------------------------------------------------------------------------------------------------------------------|---------------|
| Favipiravir<br>vs.<br>Placebo                      | Randomize<br>d, double-<br>blind,<br>placebo-<br>controlled | Mild<br>COVID-19<br>outpatients            | 1800 mg<br>BID on day<br>1, then 800<br>mg BID for<br>5-7 days | Placebo                   | No<br>significant<br>difference<br>in time to<br>viral<br>clearance.                                                       |               |
| Favipiravir<br>vs.<br>Standard<br>of Care<br>(SOC) | Open-<br>label,<br>randomize<br>d, active-<br>controlled    | Mild to<br>moderate<br>COVID-19            | Not<br>specified                                               | Standard<br>of Care       | Median time to clinical improveme nt was 6 days in the Favipiravir group vs. 10 days in the SOC group.                     |               |
| Favipiravir<br>vs.<br>Remdesivir                   | Retrospecti<br>ve<br>observatio<br>nal cohort               | Hospitalize<br>d COVID-<br>19<br>pneumonia | Not<br>specified                                               | Remdesivir                | Remdesivir was associated with increased clinical improveme nt and reduced in- hospital mortality compared to Favipiravir. |               |



### **Experimental Protocols: COVID-19 Clinical Trials**

Randomized Placebo-Controlled Trial in Mild COVID-19

- Study Design: Randomized, double-blind, multicenter, placebo-controlled trial.
- Participants: Adults with PCR-confirmed mild COVID-19 in an outpatient setting.
- Intervention: Favipiravir (1800 mg twice daily on day 1, followed by 800 mg twice daily) or a matching placebo for 5 to 7 days.
- Primary Outcome: Time to viral clearance as documented by negative RT-PCR results within 15 days of starting treatment.
- Secondary Outcomes: Symptom resolution, hospitalization, ICU admission, and 28-day mortality.

Open-Label, Randomized, Active-Controlled Trial

- Study Design: Open-label, randomized, active-controlled trial.
- Participants: Patients with mild to moderate COVID-19 confirmed by PCR test.
- Intervention: Patients were randomized to receive either Favipiravir or standard of care (SOC) therapy.
- Primary Outcome: Time to clinical improvement.
- Secondary Outcomes: Time to viral clearance and rate of viral elimination.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. web.unica.it [web.unica.it]
- To cite this document: BenchChem. [Comparative Efficacy of Favipiravir: A Meta-Analysis of Antiviral Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8055132#meta-analysis-of-antiviral-agent-51-efficacy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com